1S/C19H19NO3/c1-15(12-16-8-4-2-5-9-16)19(22)20-13-18(21)23-14-17-10-6-3-7-11-17/h2-11H,1,12-14H2,(H,20,22) . The compound’s canonical SMILES is C=C(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 .
This compound can be sourced from various chemical suppliers and is categorized under impurity reference materials used in pharmaceutical testing. It is recognized for its role in the development and quality control of drugs, particularly those related to gastrointestinal health . The compound's CAS number is not explicitly listed in the search results but can be traced through its systematic name.
The synthesis of Benzyl 2-(2-benzylprop-2-enoylamino)acetate can be achieved through several methods, including traditional organic synthesis techniques and modern approaches such as microwave-assisted synthesis and ultrasound irradiation.
The molecular structure of Benzyl 2-(2-benzylprop-2-enoylamino)acetate features a benzyl group attached to an enoyl amino acid structure.
C=C(Cc1ccccc1)C(=O)NCC(=O)OCc2ccccc2, which provides insight into its connectivity and functional groups .Crystallographic studies may provide additional insights into the arrangement of atoms within the molecule, although specific data on crystal structure was not available in the provided references.
Benzyl 2-(2-benzylprop-2-enoylamino)acetate can participate in various chemical reactions typical for esters and amides:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for Benzyl 2-(2-benzylprop-2-enoylamino)acetate is primarily relevant within pharmacological contexts. As a potential impurity or intermediate in drug formulations:
Further studies would be required to elucidate specific pathways and interactions at the molecular level.
The physical properties of Benzyl 2-(2-benzylprop-2-enoylamino)acetate include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Benzyl 2-(2-benzylprop-2-enoylamino)acetate finds applications primarily within:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: